molecular formula C12H15N3O B7773932 Ethyl-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine

Ethyl-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine

Cat. No.: B7773932
M. Wt: 217.27 g/mol
InChI Key: LZPRNIRNLDOUFR-UHFFFAOYSA-N
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Description

Ethyl-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine is a chemical compound with the molecular formula C11H12N2O It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of Ethyl-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine typically involves the reaction of p-tolyl hydrazine with ethyl chloroformate, followed by cyclization with cyanogen bromide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming substituted oxadiazole derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions are various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring.

Scientific Research Applications

Ethyl-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has shown that oxadiazole derivatives, including this compound, may have potential therapeutic applications in treating various diseases, such as bacterial infections and cancer.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt the function of essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting the proliferation of tumor cells.

Comparison with Similar Compounds

Ethyl-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine can be compared with other similar compounds, such as:

    5-Ethyl-3-p-tolyl-1,2,4-oxadiazole: This compound has a similar structure but lacks the ethylamine group, which may result in different chemical and biological properties.

    4-(3-p-Tolyl-[1,2,4]oxadiazol-5-yl)-butyric acid: This compound has a butyric acid group instead of an ethylamine group, which can affect its solubility and reactivity.

    3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid:

The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a range of chemical and biological activities.

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-13-8-11-14-12(15-16-11)10-6-4-9(2)5-7-10/h4-7,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPRNIRNLDOUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=NO1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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